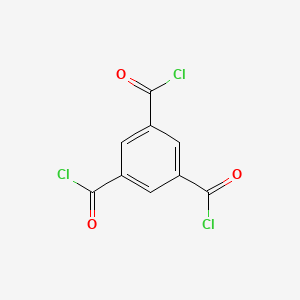

1,3,5-Benzenetricarbonyl trichloride

説明

Significance as a Trifunctional Building Block in Chemical Synthesis

The trifunctional nature of 1,3,5-benzenetricarbonyl trichloride (B1173362) is central to its importance in chemical synthesis. The three equivalent carbonyl chloride groups can readily undergo nucleophilic substitution reactions, enabling it to act as a cross-linking agent or a core molecule for the synthesis of branched and three-dimensional macromolecules. vulcanchem.comnbinno.com This capability is instrumental in the production of high-performance polymers with enhanced thermal and mechanical properties. vulcanchem.com

Its role as a building block extends to the synthesis of a variety of advanced materials:

Polyamides and Polyesters: By reacting with diamines or diols, it forms highly cross-linked polyamide and polyester (B1180765) networks. These materials often exhibit superior strength and stability. nanorh.comvulcanchem.com A key application is in the formation of the dense selective layer in thin-film composite membranes for reverse osmosis and nanofiltration. chemicalbook.com

Dendrimers: It serves as a core molecule for the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. chemicalbook.comsigmaaldrich.com These structures are utilized in various applications, including drug delivery and catalysis.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of 1,3,5-benzenetricarbonyl trichloride, trimesic acid, is a common linker in the synthesis of MOFs, which are porous materials with applications in gas storage and separation.

Specialty Chemicals: It is a key intermediate in the synthesis of a range of fine chemicals, including fluorescent dyes and heterocyclic compounds. nanorh.comnbinno.com

Historical Context and Evolution of Research Applications

Research into this compound and its applications has evolved significantly over the years. Initially, its utility was primarily recognized in the synthesis of robust polymers and resins due to its cross-linking capabilities. The development of interfacial polymerization in the mid-20th century opened new avenues for its use in creating high-performance membranes for desalination and water treatment, a field where it remains a critical component. chemicalbook.com

In recent decades, the focus of research has expanded to more specialized applications in advanced materials science. For instance, its use as a core molecule in the synthesis of chiral azoaromatic dendrimers has been explored for their chiroptical properties. sigmaaldrich.comsemanticscholar.org Furthermore, it has been employed to study the structure of activated composite membranes containing organophosphorus extractants. fishersci.comchemicalbook.com The self-assembly of tritopic amides derived from this compound into nanoballs upon treatment with palladium(II) nitrate (B79036) demonstrates its utility in supramolecular chemistry and nanotechnology. fishersci.comchemicalbook.com

Scope of Academic Inquiry into this compound Chemistry

The academic inquiry into the chemistry of this compound is broad and interdisciplinary, spanning organic synthesis, polymer chemistry, materials science, and nanotechnology. Current research continues to explore its potential in novel applications.

Key Research Areas

| Research Area | Focus |

|---|---|

| Membrane Technology | Development of advanced forward osmosis and reverse osmosis membranes with improved water flux and solute rejection for water purification and desalination. chemicalbook.com |

| Polymer Chemistry | Synthesis of high-performance polyamides, polyesters, and polyurethanes with enhanced thermal and mechanical stability. vulcanchem.com |

| Supramolecular Chemistry | Investigation of self-assembly processes to create complex nanostructures like nanoballs and other functional materials. fishersci.comchemicalbook.com |

| Organic Synthesis | Utilization as a versatile intermediate for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nanorh.com |

| Nanomaterials | Application in the synthesis of dendrimers and other nanostructured materials for various technological uses. chemicalbook.com |

The synthesis of this compound itself is also a subject of study, with research focusing on improving reaction yields and purity. For example, the use of triphosgene (B27547) in the presence of a binary catalyst system like imidazole (B134444)/DMF has been shown to produce the compound with high yield and purity. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzene-1,3,5-tricarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPYKQBIPYOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044429 | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4422-95-1 | |

| Record name | Trimesoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4422-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzene-tricarbonyl trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004422951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarbonyl trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarbonyl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMESOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5866PEO79W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1,3,5-Benzenetricarbonyl Trichloride (B1173362)

1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a pivotal chemical intermediate, primarily synthesized from its corresponding carboxylic acid, 1,3,5-benzenetricarboxylic acid (trimesic acid). The conversion of the carboxylic acid groups to acyl chlorides is a fundamental transformation in organic synthesis, and several established methods are employed for this purpose.

Thionyl Chloride Mediated Synthesis

A prevalent and effective method for the preparation of this compound is the reaction of trimesic acid with thionyl chloride (SOCl₂). vulcanchem.comnbinno.com This reaction is a standard procedure for converting carboxylic acids to their corresponding acid chlorides. pearson.com The process typically involves heating the trimesic acid in an excess of thionyl chloride, often at reflux. commonorganicchemistry.com A catalyst, such as N,N-dimethylformamide (DMF), may be added to facilitate the reaction. nbinno.comlookchem.com The mechanism begins with a nucleophilic attack of the carboxylic acid on the thionyl chloride. jove.com This is followed by the elimination of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. A final nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. jove.comchemguide.co.uk

One specific synthetic protocol involves heating trimesic acid with thionyl chloride in the presence of DMF for 8 hours to achieve a high yield. lookchem.com

Phosphorus Pentachloride Based Synthesis

Another classical method for the synthesis of acyl chlorides, including this compound, utilizes phosphorus pentachloride (PCl₅). nbinno.comjove.com This reaction is generally vigorous and can occur at room temperature. chemguide.co.uklibretexts.org The carboxylic acid's hydroxyl group is replaced by a chlorine atom from PCl₅. doubtnut.com The mechanism involves the attack of the carboxylic acid on the phosphorus center of PCl₅, leading to the elimination of a chloride ion. jove.com This is followed by the attack of the chloride ion at the carbonyl carbon, which results in the formation of the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. jove.comyoutube.comquora.com The formation of the stable P=O bond in phosphorus oxychloride helps to drive the reaction forward. jove.com

The balanced chemical equation for this transformation is: C₆H₃(COOH)₃ + 3 PCl₅ → C₆H₃(COCl)₃ + 3 POCl₃ + 3 HCl

The resulting acyl chloride can then be separated from the liquid byproducts, such as phosphorus oxychloride, by fractional distillation. chemguide.co.uklibretexts.org

In Situ Synthesis from 1,3,5-Benzenetricarboxylic Acid

In many applications, particularly in polymer synthesis, this compound is generated in situ from 1,3,5-benzenetricarboxylic acid immediately before its use. This approach avoids the need to isolate and purify the often moisture-sensitive acyl chloride. For instance, in the synthesis of hyperbranched aromatic polyamides, trimesic acid can be directly used in the polymerization reaction mixture with a chlorinating agent and a catalyst, effectively forming the trimesoyl chloride that then reacts with the amine monomers present.

Other Acid Chloride Formation Methods

Besides thionyl chloride and phosphorus pentachloride, other reagents can be employed for the synthesis of acyl chlorides from carboxylic acids.

Oxalyl Chloride : The reaction of a carboxylic acid with oxalyl chloride ((COCl)₂) is another common method. vulcanchem.com This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

Triphosgene (B27547) : this compound can be prepared from trimesic acid using triphosgene at room temperature. chemicalbook.com A study found that using a binary catalyst system, such as imidazole (B134444)/DMF, in tetrahydrofuran (B95107) as a solvent resulted in an 88% yield of the product with a purity greater than 99.2%. chemicalbook.com The choice of solvent and catalyst system significantly impacts the reaction rate and yield. chemicalbook.com

Phosphorus Trichloride : Phosphorus trichloride (PCl₃) is another reagent that can be used to convert carboxylic acids to acyl chlorides. pearson.comlibretexts.org The reaction with PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk The reaction yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

Advanced Synthetic Strategies for Derivative Formation

The trifunctional nature of this compound makes it a valuable building block for the synthesis of a wide array of derivatives, including dendrimers, polymers, and complex organic molecules. nbinno.comsigmaaldrich.cnchemdad.com Its reactivity is dominated by the electrophilic nature of the carbonyl carbons, making them susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions with Amines and Alcohols

The most significant reactions of this compound involve nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively. vulcanchem.comnbinno.com These reactions are fundamental to the production of various polymers and smaller molecules.

Reaction with Amines (Amidation) : this compound readily reacts with primary and secondary amines to form the corresponding triamides. This reaction is the basis for the synthesis of aromatic polyamides (aramids) and dendrimers. vulcanchem.comsigmaaldrich.cnchemdad.com For example, it is a key monomer in the preparation of polyamide reverse osmosis and nanofiltration membranes through interfacial polymerization with diamines like piperazine (B1678402). chemicalbook.comresearchgate.net The reaction proceeds rapidly, often at low temperatures. In a typical interfacial polymerization, an aqueous solution of the amine is reacted with a solution of this compound in an immiscible organic solvent.

Reaction with Alcohols (Esterification) : The reaction of this compound with alcohols yields triesters. vulcanchem.com This esterification is utilized in the synthesis of polyesters and other specialized materials. derpharmachemica.com For instance, it reacts with propargyl alcohol to form triprop-2-ynyl benzene-1,3,5-tricarboxylate (B1238097). sigmaaldrich.cnsigmaaldrich.comscientificlabs.co.uk The synthesis of hyperbranched polyesters can also be achieved through the reaction of 1,3,5-benzenetricarboxylic acid (which can be converted to the trichloride in situ) with diols or other multifunctional alcohols. researchgate.net

The general reactions with amines and alcohols are depicted below:

C₆H₃(COCl)₃ + 3 RNH₂ → C₆H₃(CONHR)₃ + 3 HCl C₆H₃(COCl)₃ + 3 ROH → C₆H₃(COOR)₃ + 3 HCl

These reactions underscore the utility of this compound as a versatile cross-linking agent and a core molecule for creating complex, three-dimensional molecular architectures. nbinno.com

Interactive Data Table: Synthesis and Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) | Key Conditions/Catalyst | Reference(s) |

| Synthesis | Thionyl Chloride (SOCl₂) | This compound, SO₂, HCl | Reflux, DMF (catalyst) | vulcanchem.comnbinno.comcommonorganicchemistry.comlookchem.com |

| Synthesis | Phosphorus Pentachloride (PCl₅) | This compound, POCl₃, HCl | Room temperature | nbinno.comjove.comchemguide.co.uklibretexts.org |

| Synthesis | Oxalyl Chloride ((COCl)₂) | This compound | DCM, RT, DMF (catalyst) | vulcanchem.comcommonorganicchemistry.com |

| Synthesis | Triphosgene | This compound | THF, RT, Imidazole/DMF | chemicalbook.com |

| Derivative Formation | Amines (e.g., RNH₂) | Triamides | Low temperature, often interfacial | vulcanchem.comchemicalbook.comresearchgate.net |

| Derivative Formation | Alcohols (e.g., ROH) | Triesters | - | vulcanchem.comsigmaaldrich.cnsigmaaldrich.com |

Esterification Reactions, e.g., with Propargyl Alcohol and Fullerenol

Esterification is a fundamental reaction for this compound, enabling the formation of tri-esters with diverse functionalities. The high electrophilicity of the carbonyl carbons makes them susceptible to nucleophilic attack by alcohols, leading to the substitution of the chloride and the formation of an ester linkage. This process typically releases hydrogen chloride (HCl) as a byproduct, which often necessitates the use of a base to drive the reaction to completion.

A notable example is the reaction with propargyl alcohol, which yields triprop-2-ynyl benzene-1,3,5-tricarboxylate. sigmaaldrich.comscientificlabs.ie This reaction attaches three terminal alkyne groups to the central benzene (B151609) ring, creating a precursor for further modifications, such as click chemistry or Sonogashira coupling reactions.

Another significant esterification involves polyhydroxy molecules like fullerenol (C60(OH)n). Fullerenols are water-soluble derivatives of fullerene C60, featuring multiple hydroxyl groups on their cage-like structure. researchgate.net The reaction between this compound and fullerenol can lead to the formation of highly cross-linked, star-shaped polymers. In these structures, the trimesoyl core acts as a central hub, connecting multiple fullerene units. These reactions are crucial for developing new materials with unique electronic and structural properties.

| Reactant | Product | Key Features of Product |

| Propargyl Alcohol | Triprop-2-ynyl benzene-1,3,5-tricarboxylate | Contains three terminal alkyne groups, suitable for click chemistry. sigmaaldrich.comscientificlabs.ie |

| Fullerenol | Cross-linked fullerene-based polymer | Forms a star-shaped macromolecule with a central aromatic core. |

Amidation Reactions for Carboxamide Derivatives

Similar to esterification, this compound readily undergoes amidation with primary and secondary amines to form robust carboxamide bonds. This reaction is a cornerstone for the synthesis of dendrimers, polyamide networks, and self-assembling nanostructures. scientificlabs.iefishersci.com The reaction proceeds via nucleophilic acyl substitution, where the amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride.

This process has been utilized to synthesize tritopic amides from 3- and 4-methylaminopyridine. scientificlabs.iefishersci.com These resulting molecules have been shown to self-assemble into complex nanoballs upon treatment with palladium(II) nitrate (B79036). scientificlabs.iefishersci.com Furthermore, the reaction of this compound with diamines, such as piperazine, through interfacial polymerization leads to the formation of cross-linked polyamide networks. researchgate.net These networks are integral to the fabrication of composite membranes for applications like reverse osmosis. researchgate.net

Friedel-Crafts Acylation Mechanisms

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. libretexts.org While this compound is typically the acylating agent itself rather than the substrate, understanding the mechanism is key to its application. In this reaction, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required. libretexts.orgchemguide.co.uk

The mechanism involves two main stages:

Formation of the Acylium Ion : The Lewis acid catalyst interacts with one of the acyl chloride groups of the this compound. The chlorine atom coordinates with the electron-deficient aluminum, making the carbonyl carbon highly electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion (R-C≡O⁺) and an AlCl₄⁻ anion. chemguide.co.ukyoutube.comyoutube.com

Electrophilic Attack : The highly reactive acylium ion is then attacked by the π-electrons of an aromatic substrate (like benzene). This attack disrupts the aromaticity of the substrate ring and forms a positively charged intermediate known as a sigma complex or arenium ion. chemguide.co.uk

Re-aromatization : The AlCl₄⁻ anion abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. libretexts.orgchemguide.co.uk This step also regenerates the Lewis acid catalyst (AlCl₃) and produces HCl. chemguide.co.uk

Given that this compound has three acyl chloride functions, it can acylate up to three aromatic molecules, leading to the formation of star-shaped tri-ketone structures.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

While this compound itself does not directly participate as the halide component, its derivatives are highly relevant to this reaction. For instance, the esterification product with propargyl alcohol, triprop-2-ynyl benzene-1,3,5-tricarboxylate, possesses three terminal alkyne groups. These groups are ideal substrates for Sonogashira coupling with various aryl halides, allowing for the extension of the molecular framework and the synthesis of complex conjugated systems.

The catalytic cycle for the Sonogashira coupling generally involves:

The Palladium Cycle : Oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form the copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org

This reaction is valued for its mild reaction conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

Catalytic Approaches in this compound Derivatization

Lewis Acid Catalysis in Polymerization

Lewis acids play a crucial catalytic role in polymerization reactions involving this compound. As a trifunctional monomer, it is used to create highly cross-linked polymers and three-dimensional networks. koreascience.kr Lewis acids, such as aluminum chloride or tris(pentafluorophenyl)borane, can activate the carbonyl groups, enhancing their reactivity towards monomers in polymerization processes like Friedel-Crafts polycondensation. libretexts.orggoogle.com

In the context of producing polyols, a dual catalyst system that includes a Lewis acid can be employed. google.com The Lewis acid component facilitates the formation of specific end-groups, influencing the final properties of the polymer. By coordinating to the carbonyl oxygen, the Lewis acid increases the positive partial charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the growing polymer chain or other monomers. This catalytic activation is essential for achieving high molecular weight polymers with controlled structures.

Role of Organic Bases (e.g., Pyridine (B92270), DMAP, Triethylamine) in Acylation

In acylation reactions such as esterification and amidation, this compound produces one equivalent of hydrogen chloride (HCl) for each acyl chloride group that reacts. This acidic byproduct can protonate the nucleophile (alcohol or amine), rendering it unreactive, or lead to unwanted side reactions. Organic bases are therefore essential to neutralize the generated HCl and drive the reaction to completion.

| Base | Type | Role in Acylation |

| Pyridine | Weakly nucleophilic base | Acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |

| DMAP (4-Dimethylaminopyridine) | Highly nucleophilic catalyst | Used in small amounts along with a stoichiometric base (like triethylamine). It is a superior nucleophilic catalyst to pyridine. |

| Triethylamine (B128534) (Et₃N) | Non-nucleophilic, sterically hindered base | Primarily functions as an acid scavenger, neutralizing HCl without competing with the primary nucleophile. beilstein-journals.org |

The choice of base depends on the reactivity of the substrates and the desired reaction conditions. For instance, the highly efficient catalyst DMAP is often used for reactions with sterically hindered or less reactive alcohols. Triethylamine is a common choice as a general-purpose acid scavenger, while pyridine can serve a dual role.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, primarily from 1,3,5-benzenetricarboxylic acid, has been the subject of optimization studies to maximize both yield and purity. Research has focused on several key parameters, including the choice of chlorinating agent, catalytic system, solvent, and the molar ratio of reactants.

Detailed research findings indicate that the catalyst system is a critical factor influencing the reaction's efficiency. While single catalysts provide modest results, the use of binary or phase transfer catalysts can lead to significantly higher yields. For instance, when synthesizing this compound from trimesic acid, employing single catalysts such as dimethylformamide (DMF), pyridine, imidazole, or triethylamine resulted in yields below 32%. chemicalbook.com In contrast, binary catalyst systems, like a combination of imidazole and DMF, have proven to be much more effective. chemicalbook.com

One optimized method involves the reaction of trimesic acid with triphosgene at room temperature in tetrahydrofuran as a solvent, utilizing an imidazole/DMF binary catalyst. This approach achieved a high yield of 88% and a product purity exceeding 99.2%. chemicalbook.com Another highly efficient method described in patent literature involves the use of thionyl chloride as the chlorinating agent in the presence of a phase transfer catalyst. This process, which includes a reflux reaction followed by distillation, reportedly achieves a yield of 96% and a purity of over 99.2%. google.com

The molar ratio of the reactants also plays a crucial role. Studies have shown that the yield is highly dependent on the ratio of the chlorinating agent to trimesic acid. For example, the yield was observed to be near zero when the molar ratio of the chlorinating agent to trimesic acid was below 1.2. chemicalbook.com The yield progressively increased as this ratio was raised, stabilizing at a ratio greater than 3. chemicalbook.com

Solvent selection impacts the reaction speed by influencing the solubility of the product. The reaction proceeds more efficiently when the solubility parameter of the solvent is close to that of this compound, which helps the product to dissolve quickly and facilitates a transition from a heterogeneous to a homogeneous reaction mixture. chemicalbook.com

Post-reaction purification is essential for obtaining a high-purity product. Common purification methodologies involve distillation under reduced pressure to remove the solvent and any excess chlorinating agent, followed by vacuum distillation of the final product. google.com

The following tables summarize the findings from various optimization studies.

Table 1: Effect of Catalyst System on the Synthesis of this compound

| Chlorinating Agent | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triphosgene | Single (e.g., DMF, Pyridine, Imidazole) | - | < 32 | - |

| Triphosgene | Binary (e.g., Pyridine/DMF) | - | > 60 | - |

| Triphosgene | Binary (Imidazole/DMF) | Tetrahydrofuran | 88 | > 99.2 |

Table 2: Influence of Reactant Molar Ratio on Product Yield

| Molar Ratio (Chlorinating Agent : Trimesic Acid) | Resulting Yield |

|---|---|

| < 1.2 | Nearly 0% |

Polymeric Materials and Network Structures

Covalent Organic Frameworks (COFs) and Porous Polymers

COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov Their pre-designable structures, high porosity, and tunable functionalities make them ideal candidates for a variety of applications. researchgate.net 1,3,5-Benzenetricarbonyl trichloride (B1173362) serves as a critical node in the creation of these networks.

Synthesis of COFs Utilizing 1,3,5-Benzenetricarbonyl Trichloride as a Linker

The synthesis of COFs is a process that relies on the formation of robust covalent bonds to create extended, ordered structures. nih.gov While many COFs are synthesized from aldehydes or boronic acids, the high reactivity of this compound makes it particularly suitable for specific synthetic methodologies, most notably interfacial polymerization, where it reacts rapidly with amine linkers to form stable amide bonds.

Interfacial polymerization is a powerful technique used to fabricate thin-film composite membranes. researchgate.net In this process, a reaction between two highly reactive monomers occurs at the interface of two immiscible liquids. This compound is a cornerstone monomer for the organic phase in the synthesis of polyamide selective layers. researchgate.net

A key application of this method involves enhancing the performance of pre-existing COF membranes for desalination. nih.govelsevierpure.com The intrinsic pores of COFs can be too large for effective salt rejection, and crystalline films may contain defects. nih.govelsevierpure.com To overcome this, this compound is used as a cross-linker. In one approach, a pre-formed COF-TpPa (synthesized from 1,3,5-triformylphloroglucinol and p-phenylenediamine) layer is treated with a solution of TMC. nih.govelsevierpure.com The TMC reacts with residual amine groups and secondary amines within the keto-enamine backbone of the COF. nih.govelsevierpure.com This in situ cross-linking stitches the defects between COF crystals and creates a highly cross-linked network within the COF cavities. nih.govelsevierpure.com This modification results in a continuous, dense selective layer with nanovoids that dramatically improves salt rejection capabilities. nih.govelsevierpure.com The resulting COF-based membrane demonstrated a significant increase in NaCl rejection from negligible levels to 93.3% at 5 bar, with a water permeability of approximately 0.81 L m⁻² h⁻¹ bar⁻¹. nih.govelsevierpure.com

Mechanochemical synthesis, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a recognized solvent-free method for producing some classes of COFs. scilit.com However, based on available research, the use of this compound for the mechanochemical synthesis of COF hybrid nanoparticles has not been specifically detailed. This method is more commonly applied to building blocks with different functionalities, such as aldehydes and amines, to form imine-linked COFs. scilit.com

Solvothermal synthesis, where reactions are conducted in a sealed vessel at elevated temperatures and pressures, is the most common method for producing highly crystalline COFs. rsc.orgkaust.edu.sa This technique typically relies on reversible reactions, which allow for "error-checking" and self-healing processes that lead to ordered, crystalline structures. While this method is widely used for COFs based on building blocks like aldehydes and boronic acids, its application for the de novo synthesis of COFs directly from the highly reactive this compound is not prominently featured in the literature. The rapid and irreversible nature of the reaction between acyl chlorides and amines makes it more suitable for the kinetically controlled environment of interfacial polymerization rather than the thermodynamically controlled conditions of solvothermal synthesis.

Design Principles for Tunable Pore Sizes and Surface Properties in COFs

The structure of this compound, with its three reactive sites arranged at 120-degree angles on a benzene (B151609) ring, makes it an ideal C3-symmetric building block for creating two-dimensional porous networks. A fundamental design principle for tuning the properties of COFs involves the concept of reticular synthesis. By combining a rigid, symmetric node like this compound with linear, bifunctional linkers (C2-symmetric) of varying lengths, the pore size of the resulting framework can be precisely controlled.

For instance, reacting TMC with a shorter diamine linker would result in a COF with smaller pores, whereas using a longer diamine linker would produce a framework with larger pores. This modular approach allows for the rational design of COFs with specific pore apertures and surface areas tailored for particular applications. The chemical nature of the linkers can also be modified to tune the surface properties of the pores, for example, by introducing hydrophilic or hydrophobic functional groups to control the framework's interaction with different guest molecules.

Applications of COFs and Porous Polymers in Separation and Adsorption Technologies

The well-defined pore structures and high surface areas of polymers derived from this compound make them highly effective in separation and adsorption technologies.

The most prominent application is in water desalination and nanofiltration. nih.govelsevierpure.com As detailed previously, TMC is used to create or modify the selective layer in reverse osmosis membranes. The cross-linked polyamide network formed by its reaction with amine monomers is adept at rejecting salt ions while allowing water molecules to pass through. nih.govelsevierpure.com The TMC-modified COF membrane demonstrated excellent desalting performance for both low and high salinity industrial wastewater. nih.govelsevierpure.com

Beyond desalination, these materials show promise in other molecular separations. For example, COFs have been investigated for iodine capture, a critical process in environmental remediation. rsc.org The porous and functionalizable nature of these frameworks allows for strong interactions with iodine molecules. The ability to create membranes with precisely controlled pore sizes also opens up applications in organic solvent nanofiltration and the separation of various organic molecules. researchgate.net

Interactive Data Table: Performance of TMC-Cross-linked COF Membrane in Desalination Data sourced from studies on COF-TpPa membranes cross-linked with this compound. nih.govelsevierpure.com

| Parameter | Value | Condition |

| NaCl Rejection | 93.3% | 5 bar pressure |

| Water Permeability | ~0.81 L m⁻² h⁻¹ bar⁻¹ | 5 bar pressure |

| Base Membrane | COF-TpPa | - |

| Cross-linker | This compound | Interfacial Polymerization |

Gas Adsorption Studies (e.g., CO2 Capture)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with regular and accessible pore structures, making them promising candidates for gas storage and separation. nih.govfrontiersin.org While this compound itself is a precursor, the principles of creating porous networks for CO2 capture are demonstrated in COF chemistry. The strategy involves linking organic building units with strong covalent bonds to create a robust and porous framework. nih.gov The ability to functionalize these frameworks allows for the tuning of their chemical affinity towards specific gases like CO2. frontiersin.org

For instance, the incorporation of amine functionalities into COF structures has been shown to significantly enhance CO2 uptake capacity. dicp.ac.cn This is achieved through chemisorption, where the amine groups react with CO2 molecules. Researchers have developed methods to postsynthetically modify COFs with amines, leading to a dramatic increase in CO2 capture from dilute sources like air. dicp.ac.cn One study reported a 1360-fold increase in CO2 uptake in an amine-functionalized COF compared to the original framework. dicp.ac.cn The presence of humidity can further enhance this uptake by an additional 29%. dicp.ac.cn

The design of COFs for CO2 capture also focuses on maximizing the surface area and optimizing the pore environment. frontiersin.org By selecting appropriate organic linkers and synthetic conditions, COFs with high nitrogen content and specific pore sizes can be created to selectively adsorb CO2 over other gases like nitrogen and methane. frontiersin.org Computational simulations are also employed to predict the CO2 capture performance of different COF structures, aiding in the design of new materials. nih.gov

The following table summarizes the CO2 uptake capacities of some representative COFs, illustrating the impact of structural and functional modifications.

| COF Material | CO2 Uptake Capacity (mg g⁻¹) at 273 K | CO2 Uptake Capacity (mg g⁻¹) at 298 K |

| TPA-COF-3 | 91.15 | 63.94 |

This data is illustrative of COF performance and not directly derived from this compound-based polymers in the provided search results.

Water Treatment and Nanofiltration Membranes

This compound is a key monomer in the fabrication of thin-film composite (TFC) membranes for water treatment, particularly for nanofiltration and reverse osmosis. chemicalbook.comacs.org These membranes are typically formed through interfacial polymerization, where an aqueous solution containing a polyamine (like piperazine) is brought into contact with an organic solution of this compound. acs.orgresearchgate.net The reaction at the interface creates a thin, highly cross-linked polyamide layer that acts as the selective barrier for water purification. chemicalbook.comqu.edu.qa

The high degree of cross-linking imparted by the trifunctional this compound results in membranes with specific pore sizes capable of rejecting dissolved salts and small organic molecules while allowing water to pass through. koreascience.kr The performance of these membranes, including water flux and salt rejection, can be tailored by adjusting the polymerization conditions and the monomers used. qu.edu.qa For example, polyamide TFC membranes have demonstrated high rejection rates for sodium chloride (95-98%) at significant water permeation rates. qu.edu.qa

Recent research has focused on enhancing the properties of these membranes by incorporating nanomaterials to create thin-film nanocomposite (TFN) membranes. chemicalbook.comresearchgate.net The addition of nanoparticles, such as cellulose (B213188) nanocrystals or ZnO, can improve water flux, antifouling properties, and chlorine resistance. acs.orgresearchgate.net For instance, incorporating cellulose nanocrystals into the polyamide layer has been shown to increase the water permeation flux significantly while maintaining high salt rejection. acs.org

The table below highlights the performance of different polyamide membranes in water treatment applications.

| Membrane Type | Water Permeation Flux (L·m⁻²·h⁻¹) | Salt Rejection (%) | Reference |

| Polyamide TFC | 28 - 50 | 95 - 98 (NaCl) | qu.edu.qa |

| TFN with Cellulose Nanocrystals (TFN-50) | 106.9 | >98 (Na₂SO₄) | acs.org |

| TFC with ZnO Nanoparticles | - | 97.13 - 97.77 (Salt) | researchgate.net |

Dendrimeric Architectures

The C3-symmetric and trifunctional nature of this compound makes it an ideal core molecule for the synthesis of dendrimers. rsc.orgsemanticscholar.org Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis typically proceeds in a stepwise manner, allowing for precise control over the size, shape, and surface functionality of the final molecule. nih.gov

Synthesis of First-Tier Dendrimers with a this compound Core

The synthesis of first-tier dendrimers using a this compound core involves the reaction of the core molecule with three equivalents of a branching unit. rsc.orgresearchgate.net These branching units typically contain one reactive group that can couple with the acyl chloride of the core and two or more protected functional groups that will form the periphery of the first-generation dendrimer. nih.gov

A common strategy involves the reaction of this compound with phenolic compounds or amino acids. rsc.orgnih.gov For example, a series of first-tier dendrimers has been synthesized by reacting this compound with o-cresol (B1677501), 4-hydroxyphenol, and 3,5-dihydroxyphenol. rsc.orgresearchgate.net In these syntheses, the phenolic hydroxyl groups are often protected with groups like tert-butyldimethylsilyl (TBDMS) before reaction with the core, and then deprotected to yield the final dendrimer. rsc.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base. rsc.org

Another example is the synthesis of peptide dendrimers where glutamic acid derivatives are attached to the this compound core. nih.gov This approach allows for the introduction of biocompatible and functional peptide units into the dendrimer structure.

Structural Variations and Branching Modifications in Dendrimer Synthesis

Structural variations in dendrimers built from a this compound core can be achieved by using different branching monomers. chemicalbook.comrsc.org This allows for the introduction of a wide range of chemical functionalities and the tuning of the dendrimer's properties, such as solubility and reactivity. rsc.org For example, the use of o-cresol as a branching unit results in a hydrophobic dendrimer, while the incorporation of hydroxyphenols leads to more hydrophilic structures. rsc.org

Investigating Self-Assembly and Supramolecular Organization in Dendrimers

The well-defined structure and peripheral functional groups of dendrimers with a this compound core drive their self-assembly into larger supramolecular structures. fishersci.combohrium.com These non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of organized nanostructures like nanoballs and cylindrical assemblies. nih.govfishersci.com

For example, tritopic amides derived from this compound and methylaminopyridine have been shown to self-assemble into nanoballs upon treatment with palladium(II) nitrate (B79036). fishersci.comottokemi.com In another study, a first-generation peptide dendrimer with a this compound core was found to form a cylindrical assembly in the solid state, stabilized by π-π stacking of the benzene cores and intermolecular hydrogen bonds. nih.gov The ability to control the self-assembly process is crucial for the development of advanced materials with ordered structures and specific functions. bohrium.com

Functionalization of Dendrimeric Systems for Specific Applications

The periphery of dendrimers synthesized from a this compound core can be readily functionalized to impart specific properties and enable various applications. chemicalbook.comfishersci.comuci.edu The terminal functional groups of the dendrons can be modified to attach targeting ligands, imaging agents, or therapeutic molecules. uci.edu

For instance, dendrimers can be functionalized with chiral groups to create chiral azoaromatic systems. semanticscholar.orgfishersci.com The introduction of hydrophilic or hydrophobic surface groups can tune the solubility of the dendrimers for applications in different environments. rsc.org Functionalization can also be used to create dendrimers with catalytic activity or sensing capabilities. nih.gov In biomedical applications, the surface of dendrimers can be modified to enhance biocompatibility, improve drug loading capacity, and target specific cells or tissues. uci.edunih.gov For example, attaching folate to the periphery of a dendrimer can target cancer cells that overexpress the folate receptor. uci.edu The multivalency of dendrimers allows for the attachment of a large number of functional molecules, which can amplify their effect. uci.edu

High-Performance Polymers

The rigidity and trifunctionality of the benzene ring in this compound are key to its use in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific functionalities.

Polyamides and Polyesters Synthesis

This compound is a common monomer in the synthesis of hyperbranched and crosslinked polyamides and polyesters through polycondensation reactions.

For polyamide synthesis , it is often reacted with diamines. For instance, the interfacial polymerization of this compound with piperazine (B1678402) results in the formation of a polyamide network. This reaction is fundamental in the creation of thin-film composite membranes for applications like reverse osmosis.

In polyester (B1180765) synthesis , this compound reacts with diols or bisphenols. A documented example is its reaction with propargyl alcohol, which yields triprop-2-ynyl benzene-1,3,5-tricarboxylate (B1238097), a highly functionalized polyester. rsc.org Wholly aromatic polyesters can be synthesized via interfacial polycondensation of aromatic diacid chlorides like this compound with various aromatic diols. derpharmachemica.com The properties of the resulting polyesters, such as solubility and thermal stability, are influenced by the choice of the diol and the reaction conditions.

Table 2: Examples of Polyamide and Polyester Synthesis with this compound

| Polymer Type | Co-monomer | Polymer Structure | Noteworthy Properties |

|---|---|---|---|

| Polyamide | Piperazine | Crosslinked Network | Membrane-forming capability |

| Polyester | Propargyl Alcohol | Branched with alkyne groups | High functionality for further modification |

Polyurethanes Synthesis

While this compound is a versatile crosslinker for polymers with active hydrogens like polyamides and polyesters, its use in the direct synthesis of polyurethanes is not widely documented in publicly available research. Polyurethane synthesis typically involves the reaction of isocyanates with polyols. The acyl chloride groups of this compound are highly reactive towards alcohols, but the standard polyurethane chemistry does not directly involve acyl chlorides. It is conceivable that it could be used to modify polyols to introduce branching or as a post-crosslinking agent for polyurethanes containing free hydroxyl or amine groups, but specific examples in the scientific literature are scarce.

Hypercrosslinked Polymers (HCPs) via External Crosslinking

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas and permanent porosity. This compound can be employed as an external crosslinker in the synthesis of HCPs. In one approach, it is used to crosslink aromatic monomers via a Friedel-Crafts reaction. For example, pyrene (B120774) has been used as a monomer that is "knitted" together by this compound as the cross-linking agent. This results in the formation of hypercrosslinked microporous polymer nanospheres. The resulting polymers can exhibit high specific surface areas and have potential applications in areas such as biomedical fields.

Table 3: Properties of a Hypercrosslinked Polymer from Pyrene and this compound

| Monomer | Crosslinker | Morphology | Specific Surface Area (SSA) |

|---|

Data based on reported synthesis of hypercrosslinked microporous polymer nanospheres.

Fullerene-Based Microporous Polymers through Polyesterification

Polyaminal Porous Networks

Polyaminal networks are typically formed from the condensation of amines and aldehydes. The direct synthesis of polyaminal porous networks using this compound is not the conventional route, as this would lead to polyamide linkages. However, it is possible to first synthesize a porous polyamide network using this compound and multifunctional amines. The resulting network could potentially contain unreacted amine groups that could be further reacted to form aminal linkages, or the polyamide structure itself could be designed to be a precursor for a subsequent transformation into a polyaminal-containing material. There is a lack of direct research focused on the synthesis of polyaminal porous networks directly from this compound.

Azo-Linked Porous Materials

This compound serves as a fundamental precursor for the synthesis of monomers used in creating azo-linked porous materials. Its trifunctional nature allows for the construction of three-dimensional networks. The synthesis of these materials often involves the conversion of the acid chloride groups into other functionalities, such as nitro or amino groups, on a central benzene core. These functionalized monomers are then used to build porous organic polymers (POPs).

A series of two-dimensional (2D) benzene- and triazine-based azo-bridged POPs have been synthesized using various methods, including the reductive homocoupling of aromatic nitro monomers and oxidative homocoupling of aromatic amino monomers. mdpi.comnih.govbohrium.com For instance, monomers like 1,3,5-tris(4-nitrophenyl)benzene (B1636164) (TNPB) can be used as building blocks. mdpi.com The synthesis of such monomers can originate from precursors derived from this compound.

Different synthetic strategies have a significant impact on the properties of the final materials. nih.gov The resulting azo-bridged polymers are typically amorphous solids with good thermal stability and varying surface areas, reaching up to 351 m²/g. nih.gov The porosity of these materials is influenced by the choice of synthetic method and the specific building units employed. nih.gov Research indicates that reductive and oxidative homocoupling methods tend to produce azo-bridged polymers with substantially higher porosity compared to those made via heterocoupling reactions. nih.gov

Table 1: Synthetic Approaches for Azo-Bridged Porous Organic Polymers

| Synthetic Method | Monomer Type | Resulting Polymer Characteristics |

|---|---|---|

| Reductive Homocoupling | Aromatic Nitro Monomers (e.g., TNPB) | Amorphous solids, good thermal stability, higher porosity. mdpi.comnih.gov |

| Oxidative Homocoupling | Aromatic Amino Monomers | Amorphous solids, good thermal stability, higher porosity. mdpi.comnih.gov |

Self-Assembled Supramolecular Systems

This compound is a key building block for synthesizing benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which are versatile molecules for creating self-assembled supramolecular systems.

Self-Assembly of Benzene-1,3,5-tricarboxamide Derivatives

Benzene-1,3,5-tricarboxamide (BTA) derivatives are synthesized by reacting this compound with various primary amines. researchgate.netresearchgate.net This reaction attaches three amide side chains to a central benzene core. researchgate.net The modular nature of this synthesis allows for the introduction of a wide variety of functional groups and chains, which in turn dictates the self-assembly behavior. rsc.orgrsc.org

These disc-shaped BTA molecules exhibit a strong tendency to self-assemble into one-dimensional, helical, rod-like nanostructures. rsc.orgacs.org This assembly process is driven by a combination of non-covalent interactions, primarily threefold intermolecular hydrogen bonding between the amide groups, π-π stacking of the aromatic cores, and hydrophobic interactions. acs.orgacs.org In aqueous solutions, BTA derivatives functionalized with water-solubilizing groups, such as oligo(ethylene glycols), can form long, dynamic, fibrous aggregates. acs.orgacs.orgresearchgate.net The process is often cooperative, meaning that once a small nucleus of aggregated monomers forms, further addition of monomers is accelerated. acs.org

Hydrogen Bonding Interactions in Supramolecular Architectures

The primary driving force for the self-assembly of BTA derivatives is the formation of a threefold, helical network of intermolecular hydrogen bonds. researchgate.net Each BTA molecule has three amide groups, and in the assembled state, the amide protons of one molecule form hydrogen bonds with the carbonyl oxygens of an adjacent molecule. acs.org This specific and directional interaction leads to the formation of stable, one-dimensional stacks. rsc.orgacs.org

The strength and geometry of these hydrogen bonds are critical for the stability and structure of the resulting supramolecular polymer. acs.org Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, are used to confirm the presence of these hydrogen bonds. acs.org For example, a shift in the amide I vibration band to lower wavenumbers upon aggregation in deuterated water is indicative of intermolecular hydrogen bonding between the BTA core amides. acs.org The dihedral angle between the benzene core and the amide plane directly influences the hydrogen-bond strength within the assembled oligomer. acs.org The cooperative nature of the assembly in certain BTA systems is attributed to the collective strength of these threefold intermolecular hydrogen bonds. acs.org

Influence of Molecular Structure on Self-Assembly Mechanism and Morphology

The self-assembly mechanism and the final morphology of the supramolecular structures are highly dependent on the molecular structure of the BTA derivatives. acs.org Subtle modifications to the side chains attached to the BTA core can lead to dramatically different assembled structures. acs.org

Key structural factors include:

Side Chain Hydrophobicity and Length: The length and nature of alkyl chains influence the hydrophobic interactions and packing. Increasing the length of hydrophobic alkyl side chains can promote the formation of liquid crystalline phases. researchgate.net In aqueous media, a minimum spacer length is often required for self-assembly to occur. tue.nl The balance between hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) chains determines the resulting nanostructure, with derivatives bearing one alkyl and two PEG chains forming micelles, while those with two alkyl and one PEG chain form nanotapes and nanoribbons. rsc.org

Functional Groups: Introducing functional groups, such as carboxylic acids, at the periphery of the BTA molecule can induce polymorphism, leading to the formation of one-dimensional fibers, membranes, and hollow nanotubes in water. acs.orgnih.gov The formation of these different morphologies is driven by a balance of hydrophobic interactions and hydrogen bonding between the terminal acid groups. nih.gov

Stereochemistry: The use of chiral amines in the synthesis of BTAs introduces stereogenic centers. The stereochemistry of the side chains can direct the helicity of the supramolecular polymer and influence the packing of the molecules within the assembly. rsc.org

Amide Connectivity: Inverting the connectivity of one of the amide groups to the benzene core (creating inversed BTAs or iBTAs) can be used to facilitate the synthesis of functional monomers. rsc.org These iBTAs still form intermolecular hydrogen bonds and co-assemble with conventional BTAs into fibrous structures. rsc.org

Table 2: Effect of BTA Molecular Structure on Supramolecular Morphology

| Structural Modification | Resulting Morphology | Driving Interactions | Reference |

|---|---|---|---|

| One Alkyl Chain, Two PEG Chains | Micelles | Hydrophobic effects, molecular packing | rsc.org |

| Two Alkyl Chains, One PEG Chain | Nanotapes, Nanoribbons | Hydrophobic effects, molecular packing | rsc.org |

| Terminal Carboxylic Acid Groups | Fibers, Membranes, Hollow Nanotubes | Hydrophobic interactions, H-bonding of acid groups | acs.orgnih.gov |

| Chiral Side Chains | Helical Polymers | Stereochemical control, H-bonding | rsc.org |

Development of Molecular Nanoballs via Self-Assembly

This compound is a valuable starting material for the creation of complex, three-dimensional supramolecular structures, including molecular nanoballs. fishersci.comlookchem.com This is achieved by synthesizing tritopic ligand precursors from the trichloride core.

In one approach, this compound is reacted with aminopyridine derivatives to create tritopic amides. fishersci.comlookchem.com These ligands, possessing three pyridine (B92270) units pointing away from the central benzene ring, can then be treated with a metal salt, such as palladium(II) nitrate. fishersci.comlookchem.com The coordination of the pyridine nitrogen atoms to the palladium ions drives the self-assembly of multiple ligand molecules into a discrete, spherical, cage-like structure, often referred to as a nanoball. fishersci.comlookchem.com

Furthermore, this compound serves as a common core for the synthesis of first-tier dendrimers. researchgate.net These dendrimers are well-defined, branched macromolecules. bohrium.comnih.gov Small, amphiphilic dendrimer building blocks, which can be synthesized from a central core like this compound, can self-assemble through non-covalent interactions (van der Waals forces, hydrogen bonds, electrostatic interactions) to form larger, noncovalent supramolecular dendrimers. bohrium.comnih.gov This self-assembly approach provides a practical route to creating complex, functional nano-architectures that can mimic covalent dendrimers. bohrium.comnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of 1,3,5-Benzenetricarbonyl trichloride (B1173362), as well as for studying its electronic properties and its interactions in larger molecular systems.

NMR spectroscopy is an indispensable tool for verifying the covalent structure of 1,3,5-Benzenetricarbonyl trichloride in solution.

¹H NMR: Due to the molecule's C₃ symmetry, the three aromatic protons are chemically equivalent. This results in a single signal (a singlet) in the ¹H NMR spectrum. The exact chemical shift can vary slightly depending on the solvent used, but it is typically observed in the aromatic region. For instance, in a chloroform-d (B32938) (CDCl₃) solvent, the signal for these protons is recorded. guidechem.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Given the molecule's symmetry, two distinct signals are expected in the proton-decoupled spectrum: one for the three equivalent aromatic carbons bonded to protons and another for the three equivalent aromatic carbons bonded to the carbonyl groups. An additional signal for the carbonyl carbons is also present. A spectrum recorded in CDCl₃ shows signals for the aromatic and carbonyl carbons. guidechem.comchemicalbook.com

2D NOESY and DOSY: Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Diffusion-Ordered Spectroscopy (DOSY) offer deeper structural and behavioral insights, particularly for larger molecules or molecular assemblies. For a small and rigid molecule like this compound, a NOESY experiment would confirm the spatial proximity of the aromatic protons to each other on the same ring. DOSY experiments measure the diffusion coefficient of a molecule, which can be used to study aggregation or complex formation. In a solution containing only the monomer, DOSY would show a single diffusion coefficient corresponding to the molecule's size.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Signal Type | Chemical Shift (ppm) | Description |

| ¹H | Singlet | Value available in databases guidechem.comchemicalbook.com | Corresponds to the 3 equivalent aromatic protons (H-2, H-4, H-6). |

| ¹³C | Signal | Value available in databases guidechem.comchemicalbook.com | Corresponds to the 3 equivalent aromatic carbons bearing protons (C-2, C-4, C-6). |

| ¹³C | Signal | Value available in databases guidechem.comchemicalbook.com | Corresponds to the 3 equivalent aromatic carbons bearing carbonyl groups (C-1, C-3, C-5). |

| ¹³C | Signal | Value available in databases guidechem.comchemicalbook.com | Corresponds to the 3 equivalent carbonyl carbons (-COCl). |

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and aromatic groups. nih.govnist.gov The high frequency of the C=O stretch is indicative of the electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon. Spectra can be obtained from samples prepared as a KBr disc, nujol mull, or liquid film. guidechem.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Reference |

| ~1750-1780 | Strong | C=O stretch (acid chloride) | researchgate.net |

| ~3000-3100 | Weak-Medium | Aromatic C-H stretch | nist.gov |

| ~1600 | Medium | Aromatic C=C ring stretch | researchgate.net |

| ~850-950 | Strong | C-Cl stretch | researchgate.net |

| ~700-800 | Strong | Aromatic C-H out-of-plane bend | nist.gov |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS (Electron Ionization): In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (265.48 g/mol ). nih.govnist.gov Common fragmentation patterns involve the loss of a chlorine atom (-Cl) or a chlorocarbonyl group (-COCl). libretexts.org

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₃Cl₃O₃). This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Electrospray Ionization (ESI-MS): While EI is suitable for volatile compounds, ESI-MS is often used for less volatile or thermally fragile molecules, and is particularly useful for analyzing the products of reactions involving this compound, such as polymers or functionalized derivatives.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z Value | Proposed Identity | Description | Reference |

| ~264/266/268 | [M]⁺ | Molecular ion peak, showing isotopic pattern for three chlorine atoms. | nist.govnist.gov |

| ~229/231 | [M-Cl]⁺ | Fragment resulting from the loss of one chlorine atom. | nih.gov |

| ~201/203 | [M-COCl]⁺ | Fragment resulting from the loss of a chlorocarbonyl group. | libretexts.org |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups. These spectra can be sensitive to the solvent environment and molecular aggregation. In studies involving the formation of charge-transfer (CT) complexes or polymers, new absorption bands can appear in the visible region, indicating electronic interactions between the trimesoyl chloride moiety and other molecules. researchgate.net For example, monitoring changes in the UV-Vis spectrum, such as the appearance of new bands or shifts in existing ones (bathochromic or hypsochromic shifts), can provide evidence of aggregation or complex formation in solution. researchgate.net

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD can provide precise measurements of bond lengths, bond angles, and the packing arrangement of molecules in the crystal lattice. This data is invaluable for understanding intermolecular interactions.

Powder XRD (PXRD): As a key building block (linker) in the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), its reactivity is central. researchgate.net PXRD is routinely used to characterize the resulting bulk materials, confirming their crystalline structure by comparing the experimental diffraction pattern to simulated patterns. researchgate.net

Microscopic Techniques for Morphological Analysis

While microscopy is not typically used to visualize a small molecule like this compound itself, techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are critical for analyzing the morphology of materials synthesized from it. For instance, when it is used as a monomer in interfacial polymerization to form polyamide or polyester (B1180765) thin films, SEM is used to examine the surface morphology, thickness, and integrity of the resulting membrane. Similarly, when used to create COFs or other polymeric nanostructures, SEM and TEM provide essential information on particle size, shape, and porosity of the final material, which are crucial characteristics for their application. researchgate.net

Thermal Analysis (e.g., DSC for Glass Transition Temperature)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the thermal properties of a substance, including phase transitions like melting and crystallization. netzsch.com DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This provides critical data on melting points, heats of fusion, and glass transition temperatures. netzsch.com For this compound, a key thermal property is its melting point, which is consistently reported in the literature.

Table 3: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₃Cl₃O₃ | nist.govnist.govnist.gov |

| Molecular Weight | 265.48 g/mol | nih.govsigmaaldrich.comfishersci.fi |

| Melting Point | 32-38 °C | sigmaaldrich.comnanorh.comscientificlabs.co.uksigmaaldrich.com |

| Boiling Point | 180 °C at 16 mmHg | sigmaaldrich.comnanorh.comscientificlabs.co.uk |

Computational Chemistry and Theoretical Calculations

Molecular modeling and computational chemistry are essential for gaining a deeper understanding of the intermolecular forces that govern the self-assembly and interaction of molecules derived from this compound. These theoretical calculations complement experimental data from techniques like STM and SEM, providing a complete picture of the structure at an atomic level. nih.gov

Simulations can predict how the rigid, symmetric core of this compound, when functionalized, will direct the formation of specific supramolecular structures. Modeling helps in understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that stabilize the resulting assemblies. caltech.edu Machine learning tools are increasingly being applied to automatically interpret complex experimental images, such as those from STM, to predict atomic structures. nih.gov

Computational methods are powerful tools for predicting the binding affinity and energetics of interactions between molecules. Quantitative structure-activity relationship (QSAR) models and machine learning algorithms can be developed to forecast the binding affinity of novel compounds to specific targets, such as receptors or surfaces. nih.govnih.gov

For derivatives of this compound, these predictive models are invaluable. For example, in the development of functional materials, computational methods can predict the binding energy of a polymer derived from this compound to a specific substrate. This is crucial for designing materials with tailored adhesive properties or for creating selective filtration membranes. Machine learning frameworks can define sequence recognition in terms of equilibrium binding constants or kinetic rates, offering a rigorous quantification of molecular interactions. nih.gov

Applications and Future Directions

Current and Emerging Applications in Materials Science

The trifunctional nature of 1,3,5-benzenetricarbonyl trichloride (B1173362) is the primary driver of its utility, enabling the formation of complex, ordered, and high-performance materials from relatively simple starting components.

Nanotechnology and Nanomaterials

1,3,5-Benzenetricarbonyl trichloride is a cornerstone monomer in the fabrication of nanomaterials, most notably through interfacial polymerization. This process is used extensively to create thin-film composite (TFC) membranes for nanofiltration (NF) and reverse osmosis (RO). nih.gov In this technique, an aqueous solution containing a diamine monomer (like piperazine (B1678402) or m-phenylenediamine) is brought into contact with an organic solution of TMC (typically in hexane). nanorh.comnih.gov The reaction is rapid and self-limiting, forming an ultra-thin (often less than 200 nm) and dense polyamide layer at the interface. nanorh.com

The concentration of TMC is a critical parameter that influences the final properties of the membrane. Research has shown that adjusting the TMC concentration can optimize membrane performance for specific applications, such as dye desalination. acs.org

Interactive Table: Effect of Trimesoyl Chloride (TMC) Concentration on TFC Membrane Performance

| Diamine Monomer | TMC Concentration (wt%) | Resulting Water Flux (L·m⁻²·h⁻¹) | Salt Rejection (%) | Reference |

| 1,4-cyclohexanediamine (CHD) | 0.2 | 192.13 ± 7.11 | 15.46 ± 1.68 (NaCl) | acs.org |

| 1,3-cyclohexanediamine (CHDA) | 1.0 | 18.24 ± 1.33 | - | researchgate.net |

| 1,3-cyclohexanediamine (CHDA) | 1.5 | ~12.0 | - | researchgate.net |

Beyond membranes, TMC is used to construct other complex nanostructures. It serves as a starting material for chiral azoaromatic dendrimeric systems and can self-assemble into nanoballs when reacted with specific tritopic amides and palladium(II) nitrate (B79036).

Furthermore, TMC is employed as a cross-linker to create and modify Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with highly ordered structures. nih.govmdpi.com By using TMC to stitch defects between COF crystals or to cross-link the internal cavities, researchers can produce continuous, nanovoid-containing membranes with significantly enhanced performance, for instance, increasing NaCl rejection from negligible levels to over 93%. nih.govacs.org

Functionalized Surfaces and Coatings

The primary application of this compound in this area is the surface modification of porous support membranes via interfacial polymerization, as detailed above. This process creates a functional polyamide layer that imparts selective separation properties to an otherwise non-selective substrate. nih.gov The resulting functionalized surface can be further tailored; for example, modifying amine-functionalized carbon nanotube membranes with TMC results in a negative surface charge, which can enhance the rejection of heavy metals. rsc.org

The reactivity of TMC also allows for its use in creating protective coatings. These coatings can be designed to be resistant to corrosion, wear, or specific chemical environments, making them suitable for high-performance industrial applications. nanorh.com

Biomedical Applications (e.g., Drug Delivery, Antioxidants)

In the biomedical field, this compound is a key building block for creating complex macromolecules with therapeutic potential. nih.gov Its trifunctional nature is ideal for initiating the growth of dendrimers, which are hyper-branched, monodisperse polymers with a well-defined, three-dimensional structure. researchgate.net Dendrimers are actively researched as drug delivery vehicles because their internal cavities can encapsulate therapeutic agents, while their surfaces can be functionalized for targeting specific cells or tissues, such as cancer cells. researchgate.netresearchgate.net

While TMC itself is not a drug, it is used to synthesize heterocyclic compounds like benzimidazoles and benzothiazoles, which are explored for their potential as active pharmaceutical ingredients. nanorh.com It is also categorized as a reagent for creating biomaterials and biocompatible materials. nih.gov One report notes its antioxidative properties are useful in wastewater treatment for breaking down organic compounds, though this is distinct from biological antioxidant activity. rsc.org The primary biomedical relevance of TMC lies in its role as a structural core for advanced drug delivery systems. nanorh.comresearchgate.net

Anion Sensor Applications

While this compound is not an anion sensor itself, its rigid, C3-symmetric structure makes it an ideal precursor for the synthesis of highly organized molecular architectures designed for anion recognition. Amide-based receptors are a significant class of anion complexing agents, and tripodal amide structures derived from TMC are effective for this purpose. scispace.com

More advanced applications involve using TMC to build Covalent Organic Frameworks (COFs). nih.govacs.org These materials possess highly ordered, tunable pores and large surface areas. mdpi.comresearchgate.net By incorporating specific functional groups within the COF structure, they can be designed for the selective adsorption and sensing of various analytes, including ions. mdpi.com The reaction of TMC with secondary amines within a COF can create a highly porous network that acts as a selective layer, demonstrating its utility in fabricating advanced sensing platforms. nih.govacs.org

Electroluminophores in Light-Emitting Diodes

The unique geometry of this compound makes it a valuable core for synthesizing star-shaped molecules with interesting photophysical properties. rsc.org These molecules have attracted considerable attention for their potential use in optoelectronics, including as electroluminophores in organic light-emitting diodes (OLEDs).

By reacting TMC with various phenolic precursors, such as those containing 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) moieties, researchers can synthesize star-shaped compounds where the central benzene (B151609) core is connected to three fluorescent "arms". rsc.org The resulting materials exhibit strong emission in the solid state, and their photophysical properties, such as the emission wavelength, can be tuned by altering the structure of the pendant arms. rsc.org For instance, reacting TMC with 5-(4-bromophenyl)-1H-tetrazole yields a star-shaped oxadiazole derivative that luminesces. rsc.org This synthetic strategy highlights the potential of TMC as a fundamental building block for creating new blue luminescent materials for electronic displays and solid-state lighting. canada.ca

Challenges and Limitations in Synthesis and Application

Despite its versatility, working with this compound presents several significant challenges. The primary limitation is its extreme sensitivity to moisture. researchgate.net The acyl chloride groups react readily with water, hydrolyzing to form carboxylic acid groups. researchgate.net This degradation compromises the purity of the compound and can significantly affect the outcome of polymerization reactions. For instance, partially hydrolyzed TMC may lead to the formation of anhydride (B1165640) oligomers, resulting in inconsistent membrane performance. researchgate.net This necessitates storage in dry conditions, often under an inert atmosphere, and careful handling during experimental procedures. fujifilm.com